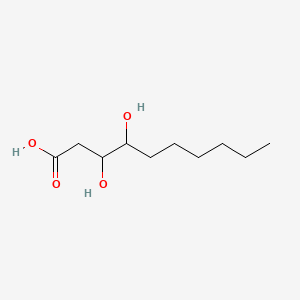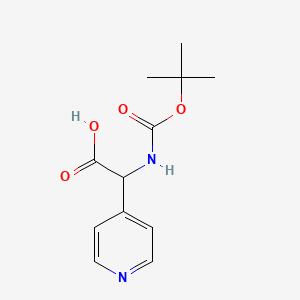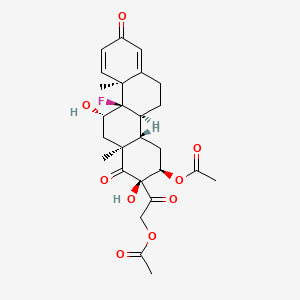
trans-Eldecalcitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-Eldecalcitol, also known as this compound, is a useful research compound. Its molecular formula is C30H50O5 and its molecular weight is 490.725. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Eldecalcitol, also known as trans-Eldecalcitol or 5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol, primarily targets the Vitamin D3 receptor (VDR) . The VDR plays a crucial role in calcium and phosphate metabolism, which are vital for bone health .
Mode of Action
Eldecalcitol is an analog of 1α,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2β position . It binds to the VDR with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma . This interaction with its targets leads to changes in gene expression that influence calcium and phosphate metabolism .
Biochemical Pathways
Eldecalcitol affects several biochemical pathways. It has been found to suppress the PI3K/AKT/FOXOs pathway, which is involved in muscle atrophy . Additionally, it has been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immunity .
Result of Action
Eldecalcitol has been found to be effective in increasing bone mass and enhancing bone strength in rodents . It also effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation . Moreover, it has been associated with a higher risk of hypercalciuria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Eldecalcitol. For instance, food intake can affect the absorption of the drug . .
生化分析
Biochemical Properties
Eldecalcitol plays a significant role in biochemical reactions. It has strong effects to reduce calcium reabsorption into the body from bones, therefore increasing bone mineral density . In animals, Eldecalcitol inhibits the activity of osteoclasts for the function to reduce bone degradation for calcium, while still able to maintain osteoblast function so as to not hinder bone formation .
Cellular Effects
Eldecalcitol influences cell function by inhibiting bone resorption and increasing bone mineral density (BMD) in osteoporotic patients . It also displays anti-tumor effect and inhibits cell proliferation, migration and induces apoptosis by suppressing GPx-1 .
Molecular Mechanism
Eldecalcitol exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the activity of osteoclasts, reducing bone degradation for calcium, while maintaining osteoblast function to not hinder bone formation .
Temporal Effects in Laboratory Settings
Over time, Eldecalcitol has been observed to increase bone mineral density and strengthen bone structure . It decreases bone reabsorption as observed through a bone reabsorption marker .
Dosage Effects in Animal Models
In animal models, the effects of Eldecalcitol vary with different dosages. It has been found to be a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis .
Metabolic Pathways
Eldecalcitol is involved in the metabolic pathway of vitamin D. It inhibits bone resorption and increases bone mineral density, effectively altering the metabolic flux of calcium in the body .
属性
IUPAC Name |
5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXGDDBXLBRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)


![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)



